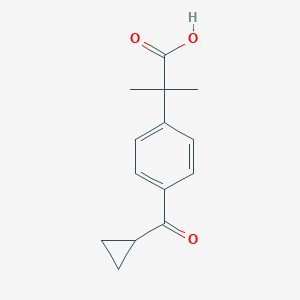

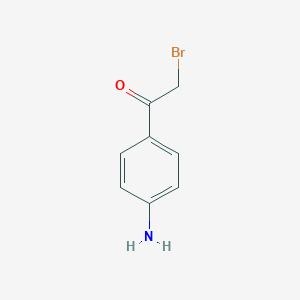

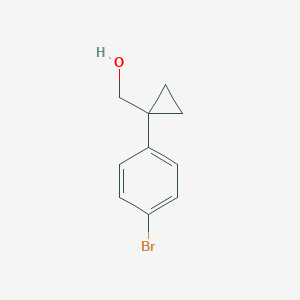

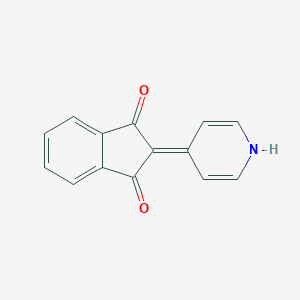

(1-(4-溴苯基)环丙基)甲醇

描述

Synthesis Analysis

The synthesis of related cyclopropylmethanols involves several steps, including reactions with TsOH to generate cyclopropylmethyl cations, leading to various products depending on the substituents and reaction conditions. For instance, Honda et al. (2009) explored the reaction behavior of cyclopropylmethyl cations derived from 1-phenylselenocyclopropylmethanols, highlighting the versatility of these reactions in generating functionalized compounds (Honda et al., 2009). Similarly, Wallace et al. (2009) detailed the scalable synthesis and isolation of stereoisomers of a closely related compound, demonstrating the practical aspects of synthesizing complex cyclopropyl-containing molecules (Wallace et al., 2009).

Molecular Structure Analysis

The crystal structure of related compounds, such as (5-bromo-2-hydroxyphenyl)(phenyl)methanone, provides insights into the molecular structure of bromophenyl cyclopropyl methanols. For example, the analysis by Xin-mou (2009) confirmed the structure via X-ray crystallography, offering a glimpse into the spatial arrangement and bonding patterns characteristic of these molecules (Kuang Xin-mou, 2009).

Chemical Reactions and Properties

Cyclopropylmethanols undergo various chemical reactions, including methanolysis under acidic and basic conditions, leading to products such as 4-methoxycyclohexane and 3-methoxymethylcyclopentanone. These reactions, studied by Lim et al. (2002), underscore the reactivity and transformation potential of cyclopropylmethanols under different conditions (Lim et al., 2002).

Physical Properties Analysis

While specific data on (1-(4-Bromophenyl)cyclopropyl)methanol's physical properties are scarce, related studies on cyclopropylmethanols and bromophenol derivatives provide context. For instance, Boztaş et al. (2015) investigated the physical properties of bromophenol derivatives, which can offer indirect insights into the solubility, melting points, and stability of similar compounds (Boztaş et al., 2015).

Chemical Properties Analysis

The chemical properties of (1-(4-Bromophenyl)cyclopropyl)methanol, such as reactivity with nucleophiles and electrophiles, can be inferred from related studies on cyclopropenone oximes and their reactions with isocyanates, as explored by Yoshida et al. (1988). These studies shed light on the compound's potential for forming diverse chemical structures and its role as an intermediate in organic synthesis (Yoshida et al., 1988).

科学研究应用

酶抑制

(1-(4-溴苯基)环丙基)甲醇及其衍生物已被研究用于对碳酸酐酶同工酶的抑制作用,这在各种生理过程中具有重要意义。一项研究报告称,包含环丙烷基的溴苯酚衍生物在低纳摩尔范围内对人类碳酸酐酶同工酶I和II显示出优异的抑制效果,并对同工酶IX和XII显示出低微摦的抑制作用(Boztaş等,2015)。

抗结核活性

还进行了关于(1-(4-溴苯基)环丙基)甲醇衍生物用于合成具有抗结核活性化合物的研究。例如,合成了一系列[4-(芳基氧基)苯基]环丙基甲醇,并对其针对结核分枝杆菌的抗结核活性进行了评估,一些化合物显示出有希望的结果(Bisht et al., 2010)。

自由基阳离子反应性

对从环丙基(4-甲氧基苯基)苯甲醇生成的自由基阳离子进行了研究。在酸性溶液中,这些自由基阳离子显示出低的反应性,这与它们的结构导致在键裂解时相对不稳定的碳中心自由基一致(Bietti et al., 2006)。

合成S1P1受体激动剂

合成甲基1-氨基-3-(4-溴苯基)环戊烷羧酸酯,这是S1P1受体激动剂的中间体,展示了(1-(4-溴苯基)环丙基)甲醇衍生物在药物化学中的实用性。已开发了这些异构体的可扩展合成方法,证明了它们在药物开发中的相关性(Wallace et al., 2009)。

作用机制

The mechanism of action of “(1-(4-Bromophenyl)cyclopropyl)methanol” is believed to involve the formation of a cyclopropylmethyl bromide anion, which is stabilized by the presence of the methanol solvent. This anion then reacts with the substrate to form the desired product.

安全和危害

“(1-(4-Bromophenyl)cyclopropyl)methanol” is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Relevant Papers

The relevant papers for “(1-(4-Bromophenyl)cyclopropyl)methanol” include studies on its synthesis, molecular structure , and potential applications . Please refer to the provided references for more detailed information.

属性

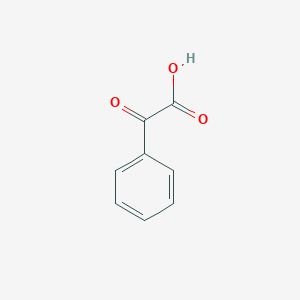

IUPAC Name |

[1-(4-bromophenyl)cyclopropyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMJCMNWILCLLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CO)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604158 | |

| Record name | [1-(4-Bromophenyl)cyclopropyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98480-31-0 | |

| Record name | [1-(4-Bromophenyl)cyclopropyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(4-bromophenyl)cyclopropyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B29349.png)